1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Medicinal chemistry SAR CNS drug design

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (CAS 887209-61-2) is a synthetic phenylpiperazine derivative with the molecular formula C19H21FN2O3 and a molecular weight of 344.4 g mol⁻¹. The compound belongs to a family of piperazine‑based ethanones that are frequently explored for neuropharmacological and anti‑inflammatory applications.

Molecular Formula C19H21FN2O3
Molecular Weight 344.4 g/mol
Cat. No. B12206883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Molecular FormulaC19H21FN2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O
InChIInChI=1S/C19H21FN2O3/c1-13-17(23)7-6-16(19(13)25)18(24)12-21-8-10-22(11-9-21)15-4-2-14(20)3-5-15/h2-7,23,25H,8-12H2,1H3
InChIKeyCIXVSEUWYFGRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone – Key Identifiers & Class Profile for Scientific Procurement


1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (CAS 887209-61-2) is a synthetic phenylpiperazine derivative with the molecular formula C19H21FN2O3 and a molecular weight of 344.4 g mol⁻¹ . The compound belongs to a family of piperazine‑based ethanones that are frequently explored for neuropharmacological and anti‑inflammatory applications. Its structure incorporates a 2,4‑dihydroxy‑3‑methylphenyl acyl moiety linked to a 4‑(4‑fluorophenyl)piperazine fragment. Publicly available bioactivity data are extremely scarce, and procurement decisions must therefore rely on structural differentiation from closely related analogs rather than on pre‑existing efficacy profiles.

Why 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone Cannot Be Replaced by Uncharacterized In‑Class Analogs


Phenylpiperazine ethanones with different aryl substitutions on the piperazine ring cannot be assumed to be functionally interchangeable. Even minor modifications—such as relocating the fluorine atom from the para to the ortho position or replacing it with methoxy—can alter lipophilicity, hydrogen‑bonding capacity, and receptor‑ligand complementarity . In the absence of publicly available head‑to‑head biological comparisons, the risk of substituting a closely related analog without verification is high. The guide below therefore focuses on the structural and physicochemical distinctions that can inform a rational selection until targeted screening data are generated.

Quantitative Differentiation Evidence for 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone Versus Its Closest Analogs


Para‑Fluorophenyl vs. Ortho‑Fluorophenyl Regioisomer – Predicted Lipophilicity Shift

The 4‑fluorophenyl regioisomer (target compound) exhibits a moderate increase in calculated lipophilicity relative to the 2‑fluorophenyl analog. Consensus log P predictions (ALOGPS 2.1) yield a clog P of 2.8 for the 4‑fluoro derivative versus 2.5 for the 2‑fluoro derivative . This difference, though modest, may influence passive membrane permeability and off‑target partitioning in cell‑based assays.

Medicinal chemistry SAR CNS drug design

Hydrogen‑Bond Acceptor Topology – Positional Fluorine Differentiation

The para‑fluorophenyl substituent presents a single hydrogen‑bond acceptor (fluorine) at the distal position relative to the piperazine core, whereas the ortho‑fluorophenyl analog places the fluorine adjacent to the piperazine ring. This topological difference can affect the compound’s ability to form halogen‑bond or multipolar interactions with target proteins . No direct binding data are available for this pair, but class‑level SAR studies on phenylpiperazine‑based 5‑HT₇ and dopamine receptor ligands indicate that the position of a halogen on the terminal aryl ring can alter Ki values by >10‑fold [1].

Receptor binding Molecular recognition Fluorine chemistry

Comparative Physicochemical Profile – Multiple Analogs

Three commercially available analogs were compared on the basis of key physicochemical descriptors. While molecular weight and formula are identical for the 2‑fluoro (869340‑91‑0) and 4‑fluoro (887209‑61‑2) regioisomers, the 4‑methoxyphenyl analog (benchchem ID, no CAS assigned) and the 3‑chlorophenyl analog display altered hydrogen‑bonding and electronic profiles that differentiate them from the target compound . Predicted pKa of the 2,4‑dihydroxyacetophenone moiety is estimated to be ~8.2, which could influence ionization state at physiological pH [1].

Physicochemical profiling Analog selection Procurement criteria

Recommended Application Scenarios for 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone Based on Evidence


Focused SAR Profiling of Phenylpiperazine Regioisomers for CNS Target Engagement

Use the compound as the para‑fluoro member of a regioisomeric set (ortho, meta, para) to probe the steric and electronic requirements of a binding pocket. The predicted lipophilicity and hydrogen‑bond acceptor topology differences (Section 3) support its inclusion in a systematic SAR matrix where only the fluorine position varies.

Physicochemical Benchmarking of Piperazine‑Ethanone Libraries

Employ the compound as a reference point for lipophilicity (clog P ~2.8) and pKa (~8.2) when configuring compound libraries intended for passive permeability screening. Its intermediate lipophilicity places it in a favorable range for CNS candidates, as indicated by the class‑level evidence summarized in Section 3.

Negative Control in Fluorine‑Selective Interaction Studies

In assays where a 4‑fluorophenyl‑containing lead molecule shows activity, this compound can serve as a structurally matched negative control to rule out non‑specific effects arising from the 2,4‑dihydroxy‑3‑methylphenyl moiety, thereby isolating the contribution of the fluorinated piperazine tail.

In Silico Model Validation for Halogen‑Substituted Phenylpiperazines

Use the compound together with its 2‑fluoro and 4‑methoxy analogs to validate docking models or QSAR models that predict the effect of fluorine position on binding affinity. The availability of multiple close analogs allows for hypothesis testing without the confounding influence of larger structural changes.

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